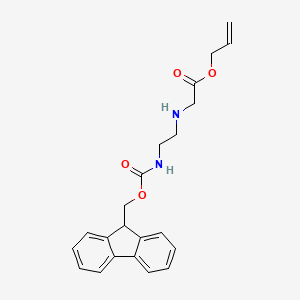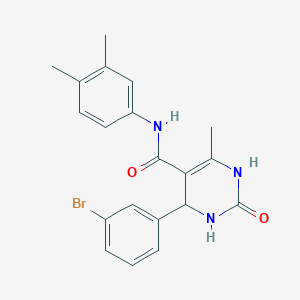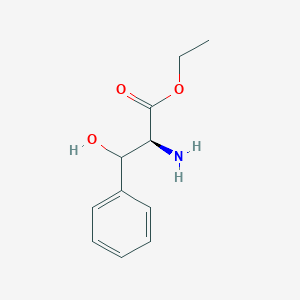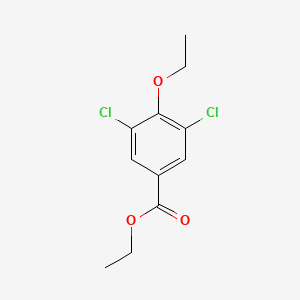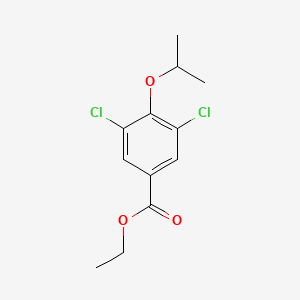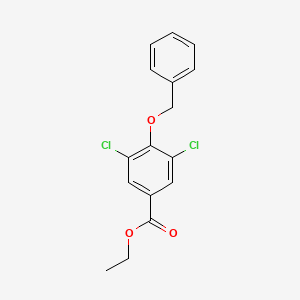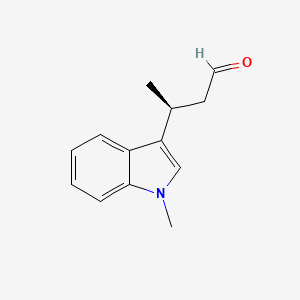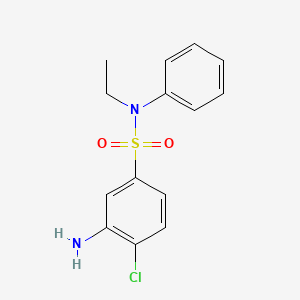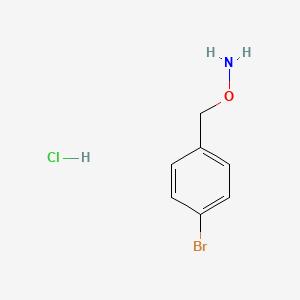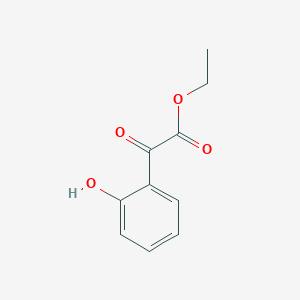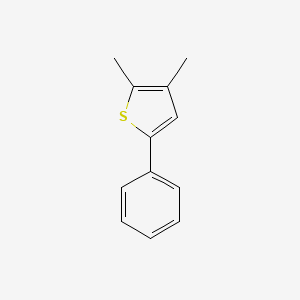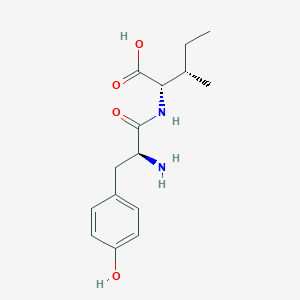
Tyr-Ile
Descripción general
Descripción
“Tyr-Ile” is a dipeptide composed of the amino acids tyrosine (Tyr) and isoleucine (Ile). It is a component of the protein laminin and has been shown to influence catecholamine metabolism in the brain . The dipeptide has a molecular formula of C15H22N2O4 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through peptide sequencing methods such as the Edman degradation . This method involves cleaving one amino acid at a time from an end of the peptide chain. The terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 294.346 Da .
Chemical Reactions Analysis
Tyrosine, one of the components of the “this compound” dipeptide, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine can be induced by biologically relevant radicals, UV radiation, or enzymes .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 575.9±50.0 °C at 760 mmHg, and a flash point of 302.1±30.1 °C . It has 6 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .
Aplicaciones Científicas De Investigación
Metabolism and Insulin Resistance
Research has identified a correlation between certain amino acids, including Tyr (Tyrosine) and Ile (Isoleucine), and insulin resistance. A study found that branched-chain and aromatic amino acids like Leu, Ile, Val, and Tyr showed sex- and obesity-dependent interactions with insulin resistance, particularly in abdominally obese women (Würtz et al., 2012).
Biochemical Engineering
Isotope labeling experiments (ILEs) and ^13C flux analysis in metabolic engineering utilize amino acids including Tyr and Ile to enhance product formation, metabolic efficiency, and to understand novel metabolic functions in various organisms (McAtee, Jazmin, & Young, 2015).
Peptide Synthesis and Phosphatase Studies
The synthesis of peptides containing phosphorylated Tyr (Tyr(P)) for phosphatase substrate studies involves the use of specific amino acids like Ile and Tyr. These synthesized peptides help in understanding the specificity determinants of certain phosphatases (Perich, Ruzzene, Pinna, & Reynolds, 2009).
Nutritional Biochemistry
Certain peptides derived from food sources, like Ile-Tyr, have been identified as having antihypertensive effects and can significantly decrease blood pressure in specific animal models. This suggests potential health benefits of these peptides in dietary interventions (Satô et al., 2002).
Cancer Research
The Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide, derived from the laminin B1 chain, has shown efficacy in decreasing tumor growth and metastasis. Multimeric forms of this peptide have been synthesized, exhibiting enhanced activity in inhibiting tumor growth and metastasis, indicating potential clinical applications (Nomizu, Yamamura, Kleinman, & Yamada, 1993).
Mecanismo De Acción
Target of Action
The primary target of the compound H-TYR-ILE-OH, also known as Tyr-Ile, is the proteinogenic amino acid Tyrosine (Tyr). Tyrosine plays an essential role in cellular physiology and pathology, and is one of the primary targets for protein oxidation .
Mode of Action
This compound interacts with its target through a process known as hyperoxidation. This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions. This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .
Biochemical Pathways
The oxidation of Tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products. Some Tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis . Their formation involves a cascade of chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its stability and resistance to proteolytic degradation .
Result of Action
The result of this compound’s action is the selective cleavage of peptides at Tyrosine sites. This reaction proceeds with high site-selectivity for Tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . The highly electrophilic nature of the hyperoxidized Tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the oxidation of Tyrosine critically depends on the type of oxidant as well as the residue’s environment . Furthermore, the compound’s stability and resistance to proteolysis influence its bioavailability and efficacy . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tyr-Ile interacts with various enzymes, proteins, and other biomolecules. Tyrosine, one of the constituents of this compound, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . It contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
This compound can have distinct effects on various types of cells and cellular processes. For instance, the this compound peptide has been found to inhibit human pre-B leukaemic cell growth and dissemination to organs in SCID mice . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the growth and metastasis of leukaemic cells
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, it’s known that peptides can exhibit temporal effects, such as changes in stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. Tyrosine, a component of this compound, is essential to many biochemical processes and is a part of several metabolic pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. Peptides like this compound can be absorbed across the intestinal membrane into the blood, potentially influencing their distribution within the body
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMCQRFHJRIPU-XDTLVQLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


